Ethyl 4-methoxy-5-methyl-1,3-thiazole-2-carboxylate
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Overview
Description
Ethyl 4-methoxy-5-methyl-1,3-thiazole-2-carboxylate is a heterocyclic organic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are found in various biologically active compounds . This compound is characterized by a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom .
Preparation Methods
The synthesis of ethyl 4-methoxy-5-methylthiazole-2-carboxylate can be achieved through a one-pot procedure. This method involves the use of commercially available starting materials such as ethyl acetoacetate, N-bromosuccinimide, and thiourea or its N-substituted derivatives . The reaction conditions are mild, and the products are obtained in good yields . This method is preferred over traditional two-step reactions due to its efficiency and simplicity .
Chemical Reactions Analysis
Ethyl 4-methoxy-5-methyl-1,3-thiazole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of different thiazole derivatives.
Substitution: The thiazole ring allows for electrophilic and nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles and electrophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Ethyl 4-methoxy-5-methyl-1,3-thiazole-2-carboxylate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 4-methoxy-5-methylthiazole-2-carboxylate involves its interaction with molecular targets and pathways in the body. The thiazole ring’s aromaticity and electron density allow it to undergo electrophilic and nucleophilic substitution reactions, which can lead to the formation of various biologically active compounds . These interactions can affect different biological pathways, leading to the compound’s diverse biological activities .
Comparison with Similar Compounds
Ethyl 4-methoxy-5-methyl-1,3-thiazole-2-carboxylate can be compared with other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Bleomycin: An antineoplastic drug.
Tiazofurin: An antineoplastic drug.
What sets ethyl 4-methoxy-5-methylthiazole-2-carboxylate apart is its unique combination of a methoxy group and a carboxylate ester, which can influence its reactivity and biological activity .
Biological Activity
Ethyl 4-methoxy-5-methyl-1,3-thiazole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology and neurology. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
This compound features a thiazole ring, which is known for its pharmacological potential. The presence of a methoxy group at the 4-position and a methyl group at the 5-position enhances its biological activity through various mechanisms.
Antitumor Activity
Numerous studies have investigated the anticancer properties of thiazole derivatives, including this compound. The compound has demonstrated significant cytotoxic effects against various cancer cell lines.
In Vitro Studies
-
Hepatocellular Carcinoma (HepG2)
- IC50 Values : The compound exhibited an IC50 value of approximately 1.61 ± 1.92 µg/mL , indicating potent cytotoxicity against HepG2 cells .
- Mechanism : The thiazole ring contributes to its cytotoxic activity, with structure-activity relationship (SAR) studies suggesting that electron-donating groups like methyl enhance efficacy .
- A549 Lung Adenocarcinoma
Anticonvulsant Activity
The compound has also been evaluated for anticonvulsant properties. Thiazole derivatives are known for their ability to modulate neuronal excitability.
Key Findings
- Comparative Studies : this compound was tested against standard anticonvulsants like sodium valproate and showed comparable or superior efficacy in certain models .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to several structural features:
Structural Feature | Impact on Activity |
---|---|
Methoxy Group (4-position) | Enhances lipophilicity and bioavailability |
Methyl Group (5-position) | Increases electron density, improving binding affinity |
Thiazole Ring | Essential for cytotoxic and anticonvulsant activities |
Case Studies and Research Findings
Several case studies highlight the potential therapeutic applications of this compound:
- Anticancer Screening : A study demonstrated that modifications to the thiazole structure led to enhanced anticancer activity against multiple cell lines, including HepG2 and A549 .
- Anticonvulsant Efficacy : Another research effort found that derivatives of thiazole exhibited significant anticonvulsant effects in animal models, suggesting potential for further development in epilepsy treatment .
Properties
IUPAC Name |
ethyl 4-methoxy-5-methyl-1,3-thiazole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3S/c1-4-12-8(10)7-9-6(11-3)5(2)13-7/h4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASYSQZHBVSRABE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=C(S1)C)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.